(1-Cyclopenten-1-ylsulfonyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
64740-90-5 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
cyclopenten-1-ylsulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |
InChI Key |
ARNVQXOIPFIQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
The Strategic Importance of Vinyl Sulfones in Organic Synthesis
Vinyl sulfones are a class of organic compounds that have garnered significant attention in organic synthesis due to their versatile reactivity. ontosight.airesearchgate.net The sulfonyl group, being a strong electron-withdrawing group, renders the β-carbon of the vinyl moiety highly electrophilic. This electronic feature is the cornerstone of their utility, making them excellent Michael acceptors.
Key Reactive Properties of Vinyl Sulfones:
Michael Acceptors: They readily undergo conjugate addition reactions with a wide array of soft nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to the construction of complex molecular architectures. researchgate.net
Dienophiles in Cycloaddition Reactions: The electron-deficient nature of the double bond makes vinyl sulfones effective dienophiles in Diels-Alder reactions, enabling the stereocontrolled synthesis of six-membered rings. libretexts.org
Synthetic Equivalents: The sulfonyl group can be reductively cleaved, making vinyl sulfones synthetic equivalents for various functional groups, which adds to their strategic value in multi-step syntheses.
The strategic importance of vinyl sulfones lies in their ability to participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions under relatively mild conditions. scripps.edu This has led to their application in the synthesis of natural products, pharmaceuticals, and functional materials.
Unique Structural Features of the Cyclopentenyl Sulfone Framework
The structure of (1-Cyclopenten-1-ylsulfonyl)benzene incorporates a five-membered ring, which introduces specific conformational constraints and stereochemical considerations. The cyclopentene (B43876) ring, being a cyclic alkene, has a relatively rigid structure compared to its acyclic counterparts.
Structural and Electronic Properties:
| Feature | Description | Implication for Reactivity |
| Ring Strain | The cyclopentene ring possesses some degree of ring strain, which can influence its reactivity. | The release of this strain can be a driving force in certain addition reactions. |
| Stereochemistry | The cyclic nature of the framework allows for the potential of stereoselective reactions, where reagents can approach the double bond from either the same face (syn-addition) or the opposite face (anti-addition) of the existing substituents. | This can lead to the formation of specific stereoisomers, which is crucial in the synthesis of chiral molecules. |
| Conjugation | The double bond of the cyclopentene ring is in conjugation with the sulfonyl group, which in turn is attached to the benzene (B151609) ring. | This extended conjugation influences the electronic properties of the molecule, including its absorption of UV light and its overall stability. |
The combination of the cyclopentenyl ring and the vinyl sulfone moiety in this compound suggests a substrate that is primed for a range of chemical transformations, potentially with high levels of stereocontrol.
Overview of Research Trajectories for 1 Cyclopenten 1 Ylsulfonyl Benzene
Direct Synthetic Routes via Sulfonation Chemistry
Direct sulfonation methods offer a straightforward approach to vinyl sulfones by forming the carbon-sulfur bond and the vinyl group in a concise sequence.
A notable method for converting alkenes into vinyl sulfones is through arenesulphonomercuriation followed by eliminative demercuriation. This process begins with the reaction of an alkene, in this case, cyclopentene (B43876), with mercury(II) chloride and a sodium arenesulphinate, such as sodium benzenesulfinate (B1229208), in water. This step yields a 2-chloromercurio-1-sulfonyl intermediate.
The subsequent elimination of the mercury and a beta-hydrogen atom is induced by a base to form the desired vinyl sulfone. While various bases can be employed, a two-step, one-pot procedure has been shown to be effective. This involves reacting the sulfonylmercury intermediate with a stoichiometric amount of bromine in benzene (B151609), followed by treatment with an organic base like triethylamine. This sequence of trans-arenesulphonomercuriation followed by base-catalyzed demercuriation provides a viable route to this compound.
Table 1: Key Steps in Arenesulphonomercuriation-Demercuriation
| Step | Reagents | Intermediate/Product |
| Arenesulphonomercuriation | Cyclopentene, HgCl₂, Sodium benzenesulfinate, H₂O | 1-(Benzenesulfonyl)-2-(chloromercurio)cyclopentane |
| Eliminative Demercuriation | Bromine, Triethylamine, Benzene | This compound |
Another direct approach involves the chlorosulfenylation of an alkene followed by dehydrochlorination and oxidation. acs.orgdocumentsdelivered.com This methodology begins with the reaction of cyclopentene with an arylsulfenyl chloride, such as benzenesulfenyl chloride. This electrophilic addition would yield a 1-chloro-2-(phenylthio)cyclopentane intermediate.
Subsequent dehydrochlorination, typically achieved with a base, would generate 1-(phenylthio)cyclopent-1-ene. The final step is the oxidation of the resulting vinyl sulfide (B99878) to the corresponding vinyl sulfone, this compound. This oxidation can be carried out using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This method provides a versatile route to unsaturated aryl sulfones. acs.orgdocumentsdelivered.com
Pathways Involving Iodosulfonation and Dehydroiodination Sequences
A powerful and widely used strategy for the synthesis of vinyl sulfones involves the iodosulfonation of an alkene or a precursor, followed by a base-induced elimination of hydrogen iodide. researchgate.netorganic-chemistry.org
This pathway can be adapted to start from allylic alcohols or their corresponding silyl (B83357) ethers. For the synthesis of this compound, a suitable precursor would be cyclopent-2-en-1-ol or its silyl ether derivative, such as (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one. orgsyn.org
The reaction sequence would begin with the iodosulfonation of the double bond. This is often achieved by generating an arylsulfonyl iodide in situ from a sodium arenesulfinate and a source of iodine. researchgate.netresearchgate.net The resulting β-iodo sulfone intermediate, 1-(benzenesulfonyl)-2-iodocyclopentan-1-ol, would then undergo dehydroiodination. The presence of the hydroxyl or silyloxy group can influence the regioselectivity of the elimination. Subsequent dehydration would lead to the formation of the target vinyl sulfone. The use of samarium(II) iodide has also been reported for the regioselective and diastereoselective reduction of hydroxy phenyl sulfones to provide allylic alcohols. nih.gov
While not directly applicable to the synthesis of a simple carbocyclic system like this compound, the iodosulfonation of glycals (cyclic enol ethers derived from sugars) is a noteworthy related methodology. thieme-connect.de This reaction leads to the formation of C-glycosyl vinyl sulfones and demonstrates the versatility of the iodosulfonation-elimination sequence in more complex systems. thieme-connect.de The reaction proceeds via an α-hydroxysulfone intermediate, which upon dehydration yields the vinyl sulfone. thieme-connect.de
Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of synthetic methodology for preparing this compound depends on factors such as starting material availability, desired yield, and selectivity.
Arenesulphonomercuriation: This method is quite general for converting alkenes to vinyl sulfones and can provide good yields. However, the use of toxic mercury reagents is a significant drawback from an environmental and safety perspective.
Iodosulfonation-Dehydroiodination: This is often a highly efficient and regioselective method, particularly when starting from readily available alkenes or allylic alcohols. researchgate.netorganic-chemistry.orgresearchgate.net The reaction conditions are often mild, and various reagents can be used to generate the key arylsulfonyl iodide intermediate. organic-chemistry.orgresearchgate.net Recent advancements have focused on developing more environmentally friendly protocols, for instance, using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a mediator. organic-chemistry.org
Table 2: Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Key Reagents |
| Arenesulphonomercuriation | General applicability, good yields | Use of toxic mercury compounds | HgCl₂, Sodium benzenesulfinate |
| Chlorosulfenylation-Dehydrochlorination | Versatile for unsaturated aryl sulfones acs.orgdocumentsdelivered.com | Multi-step process, potential for side reactions | Arylsulfenyl chloride, Base, Oxidant |
| Iodosulfonation-Dehydroiodination | High efficiency, good selectivity, mild conditions organic-chemistry.orgresearchgate.net | May require specific precursors like allylic alcohols for certain selectivities | Sodium arenesulfinate, Iodine source, Base researchgate.netorganic-chemistry.org |
The Chemical Reactivity of this compound: An Overview of Its Synthetic Potential
This compound , a distinct organosulfur compound with the chemical formula C₁₁H₁₂O₂S, presents an intriguing molecular architecture for synthetic chemists. Its structure, featuring a cyclopentene ring directly bonded to a phenylsulfonyl group, suggests a rich and varied reactivity profile. The electron-withdrawing nature of the sulfonyl group is anticipated to significantly influence the chemical behavior of the carbon-carbon double bond within the cyclopentenyl moiety, making it a versatile precursor for the synthesis of more complex molecules. This article explores the expected, though not extensively documented, reactivity and synthetic transformations of this compound based on established principles of organic chemistry.
Catalytic Applications and Asymmetric Synthesis Leveraging 1 Cyclopenten 1 Ylsulfonyl Benzene
Transition Metal-Catalyzed Cross-Coupling Reactions
While transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds, specific examples detailing the direct cross-coupling of (1-Cyclopenten-1-ylsulfonyl)benzene acting as an electrophile in reactions like Suzuki, Negishi, or Heck couplings are not extensively documented in the scientific literature. The electron-withdrawing nature of the sulfonyl group activates the double bond for nucleophilic attack, making it an excellent Michael acceptor, but its role as a leaving group in a traditional cross-coupling sense is less common.
Typically, vinyl sulfones can undergo cross-coupling reactions where the sulfonyl group is displaced. However, the focus of research on cyclic vinyl sulfones like this compound has been more concentrated on their use as Michael acceptors and their participation in cycloaddition and rearrangement reactions, as will be discussed in the subsequent sections.
Enantioselective Transformations Featuring the Vinyl Sulfone Moiety
The electron-deficient double bond in this compound is an ideal handle for introducing stereocenters through enantioselective transformations. The use of chiral catalysts allows for the facial discrimination of the prochiral vinyl sulfone, leading to the formation of enantioenriched products.
A significant application of cyclic vinyl sulfones is in the synthesis of chiral allylarenes. One powerful strategy involves a rhodium-catalyzed asymmetric arylation. In a notable study, the reaction of 3-sulfolene (B121364), which can isomerize to the more reactive 2-sulfolene (a cyclic vinyl sulfone structurally related to this compound) under basic conditions, with arylboronic acids in the presence of a chiral diene-rhodium catalyst afforded 3-arylsulfolanes with high yields and excellent enantioselectivity. nih.govnih.govnih.gov This transformation provides a pathway to chiral cyclic sulfones which can be precursors to allylarenes.
Another elegant approach is the rhodium-catalyzed cine-substitution of alkenyl sulfones with aryltitanium reagents. nih.govresearchgate.net This reaction proceeds via an addition-elimination mechanism where the aryl group adds to the β-position of the vinyl sulfone, and the sulfonyl group is subsequently eliminated, resulting in the formation of an allylic C-H bond and a new C-C bond at the adjacent carbon. This method has been successfully applied to the catalytic asymmetric synthesis of allylarenes with outstanding enantioselectivity. nih.govresearchgate.net
The reaction of various alkenyl sulfones with aryltitanium triisopropoxide, catalyzed by a chiral rhodium-BINAP complex, demonstrates the broad scope and high efficiency of this method in preparing optically active allylarenes. nih.govresearchgate.net
The success of the enantioselective transformations described above is critically dependent on the nature of the chiral catalyst and the coordinating ligand. The rhodium complex [Rh(OH)((S)-binap)]2 has proven to be a highly effective catalyst for the asymmetric cine-substitution of alkenyl sulfones. nih.govresearchgate.net The BINAP ligand, a C2-symmetric atropisomeric bis(phosphine) ligand, creates a well-defined chiral environment around the rhodium center. This chiral pocket dictates the facial selectivity of the nucleophilic attack of the aryl group on the vinyl sulfone, thereby controlling the stereochemistry of the newly formed stereocenter.
In the rhodium-catalyzed asymmetric arylation of sulfolenes, chiral diene ligands are employed. The choice of the diene ligand is crucial for achieving high enantioselectivity. The steric and electronic properties of the ligand influence the geometry of the rhodium complex and, consequently, the transition state of the enantioselective step.
The following table summarizes the results of the rhodium-catalyzed asymmetric arylation of 3-sulfolene with various arylboronic acids, highlighting the effectiveness of the chiral diene-rhodium catalyst system. nih.gov
Table 1: Rhodium-Catalyzed Asymmetric Arylation of 3-Sulfolene with Arylboronic Acids
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide | 91 | 98 (R) |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-2,5-dihydrothiophene 1,1-dioxide | 85 | >99 (R) |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2,5-dihydrothiophene 1,1-dioxide | 88 | >99 (R) |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2,5-dihydrothiophene 1,1-dioxide | 95 | >99 (R) |
| 5 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-2,5-dihydrothiophene 1,1-dioxide | 93 | >99 (R) |
Reaction Conditions: 3-sulfolene, arylboronic acid, [Rh(cod)Cl]₂, chiral diene ligand, KOH, in a suitable solvent. nih.gov
Similarly, the rhodium-catalyzed cine-substitution of an alkenyl sulfone with an aryltitanium reagent showcases the high enantioselectivity achievable with the [Rh(OH)((S)-binap)]2 catalyst. nih.govresearchgate.net
Table 2: Asymmetric cine-Substitution of an Alkenyl Sulfone
| Entry | Aryltitanium Reagent (ArTi(OPr-i)₃) | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenyltitanium triisopropoxide | (S)-3-Phenyl-1-butene | >99 | >99 |
| 2 | 4-Methylphenyltitanium triisopropoxide | (S)-3-(4-Methylphenyl)-1-butene | 95 | >99 |
| 3 | 4-Methoxyphenyltitanium triisopropoxide | (S)-3-(4-Methoxyphenyl)-1-butene | 98 | >99 |
| 4 | 4-Chlorophenyltitanium triisopropoxide | (S)-3-(4-Chlorophenyl)-1-butene | 96 | >99 |
Reaction Conditions: Alkenyl sulfone, aryltitanium triisopropoxide, [Rh(OH)((S)-binap)]₂, THF, 40 °C. nih.govresearchgate.net
Stereochemical Control in Complex Synthetic Sequences
The enantioenriched products obtained from the catalytic asymmetric reactions of this compound and related cyclic vinyl sulfones are valuable building blocks for the synthesis of more complex molecules, including natural products. The stereocenter introduced in the initial step can direct the stereochemical outcome of subsequent transformations.
For instance, the chiral cyclic sulfones can undergo a variety of transformations, such as reduction, alkylation, and further functionalization of the double bond, all while retaining the initial stereochemical information. These molecules can serve as key intermediates in domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation, leading to a rapid increase in molecular complexity. nih.gov
While specific examples detailing the use of this compound in a multi-step total synthesis of a complex natural product are not readily found in the surveyed literature, the synthetic utility of the resulting chiral sulfones is well-established. The ability to control the stereochemistry at an early stage using catalytic methods is a powerful strategy in modern organic synthesis.
Mechanistic Elucidation and Physical Organic Chemistry Studies of 1 Cyclopenten 1 Ylsulfonyl Benzene Reactions
Kinetic Studies and Reaction Rate Determination
No specific kinetic studies or reaction rate data for reactions involving (1-Cyclopenten-1-ylsulfonyl)benzene were found in the public domain.
Deuterium (B1214612) Labeling Investigations to Establish Catalytic Cycles
Information regarding deuterium labeling studies specifically for this compound to investigate catalytic cycles is not available in the surveyed literature. While deuterium labeling is a common technique in mechanistic chemistry, its application to this particular compound has not been documented. youtube.comaklectures.com
Identification of Intermediates and Transition States
There is no available research that identifies the specific intermediates and transition states involved in reactions of this compound.
Hammett-Type Analyses and Substituent Effects
No Hammett-type analyses or studies on the effects of substituents on the reactivity of this compound have been reported.
Advanced Analytical Techniques for Structural and Mechanistic Characterization
X-ray Crystallography in the Study of (1-Cyclopenten-1-ylsulfonyl)benzene and Its Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. utah.edu While a specific crystal structure for this compound is not publicly available, the method would be essential for unambiguous structural proof if a suitable single crystal could be grown.
The analysis would provide definitive data on:
Bond Lengths and Angles: Precise measurements of all bond lengths (C-S, S=O, C=C, etc.) and angles (e.g., the C-S-C and O-S-O angles in the sulfone group) could be obtained. Studies on similar sulfone compounds show typical S=O distances around 1.4-1.5 Å and C-S-C bond angles of approximately 101-107°. st-andrews.ac.uk
Intermolecular Interactions: In the solid state, X-ray crystallography can identify and characterize intermolecular forces, such as hydrogen bonds or π-π stacking, which govern how the molecules pack into a crystal lattice. st-andrews.ac.uknih.gov This information is crucial for understanding the physical properties of the material.
The study of vinyl sulfone inhibitors complexed with enzymes using X-ray crystallography has provided critical insights into their binding mechanisms, highlighting the utility of this technique for understanding the structure-function relationships of such compounds. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the synthesis of this compound for both monitoring the reaction progress and for purifying the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of a chemical reaction. libretexts.orgchemscene.comyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product. thieme.de This allows for the determination of the optimal reaction time and conditions. Specific stains, such as potassium permanganate, can be used to visualize non-UV active spots, which is particularly useful for detecting the double bond in the cyclopentene (B43876) ring. chemicalforums.com
Column Chromatography: This is the standard method for the purification of the crude product following a synthesis. The crude mixture is passed through a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is used to move the components through the column at different rates, allowing for the separation of the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound with great accuracy. sielc.comnih.gov A sample is pumped through a column under high pressure, providing excellent separation of components. By using a UV detector, the purity can be quantified by comparing the area of the product peak to the areas of any impurity peaks. This is the definitive method for assessing the final purity of a synthesized batch of this compound.
Computational Chemistry and Theoretical Modeling of 1 Cyclopenten 1 Ylsulfonyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties that govern reactivity. nih.gov
For (1-Cyclopenten-1-ylsulfonyl)benzene, DFT calculations would begin with a geometry optimization to find the lowest energy structure. Key parameters such as the C=C double bond length in the cyclopentene (B43876) ring, the S-C and S-O bond lengths, and the torsional angle between the phenyl and cyclopentenyl rings would be determined. The phenylsulfonyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the adjacent cyclopentenyl ring. This effect would be observable in the calculated molecular orbital energies.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this molecule, the HOMO is expected to be localized primarily on the phenyl ring, while the electron-withdrawing sulfonyl group would lower the energy of the LUMO, likely localizing it on the vinyl carbon atoms of the cyclopentene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
DFT calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would show a high electron density (red) around the sulfonyl oxygens and a lower electron density (blue) near the hydrogen atoms and the carbons of the cyclopentene ring, highlighting the electrophilic nature of the double bond. This makes the compound a good candidate for Michael addition reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative.
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 4.8 D | Measures molecular polarity |
Molecular Dynamics Simulations of Reaction Pathways
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This approach provides insights into reaction mechanisms, conformational changes, and solvent effects. researchgate.net
For this compound, MD simulations could be employed to model its behavior in different solvents or its interaction with a reactant. For instance, simulating the approach of a nucleophile to the electrophilic double bond can reveal the preferred trajectory of attack. Such simulations can show how the molecule's conformation changes to accommodate the reacting partner and how solvent molecules rearrange around the transition state. researchgate.net
Quasiclassical MD simulations, which combine DFT-calculated potential energy surfaces with classical trajectory calculations, are particularly useful for studying reaction dynamics. acs.org These simulations can reveal whether a reaction proceeds directly to the expected product or if it involves short-lived intermediates or bifurcating pathways. For a reaction like the addition of a nucleophile, MD could show whether the process is concerted or stepwise, and how energy is distributed among the products.
Table 2: Illustrative Parameters for an MD Simulation of this compound in Water This table represents typical starting conditions for a simulation.
| Parameter | Value | Purpose |
| System | 1 Molecule of Solute + 2000 Water Molecules | To simulate a dilute aqueous solution |
| Force Field | AMBER / GAFF | To define inter- and intramolecular forces |
| Temperature | 300 K | To simulate room temperature conditions |
| Pressure | 1 atm | To simulate standard atmospheric pressure |
| Simulation Time | 100 ns | To observe molecular motions over a meaningful timescale |
Prediction of Selectivity Profiles and Reaction Barriers
A key strength of computational chemistry is its ability to predict the feasibility and outcome of chemical reactions. By mapping the potential energy surface, DFT calculations can identify transition states (the energetic maxima along a reaction coordinate) and intermediates (local energy minima). The height of the energy barrier from the reactant to the transition state determines the reaction rate.
For this compound, this is particularly relevant for predicting regioselectivity and stereoselectivity. For example, in a Diels-Alder reaction where the cyclopentene double bond acts as a dienophile, DFT could be used to calculate the activation energies for the endo and exo approaches, thus predicting which stereoisomer would be the major product.
In the context of nucleophilic addition, if multiple electrophilic sites existed, DFT could calculate the activation barriers for attack at each site. In a study on the copolymerization of methyl vinyl sulfone, DFT was used to determine that the 2,1-insertion was favored over the 1,2-insertion due to lower geometric deformation in the transition state. mdpi.comsemanticscholar.org A similar analysis for this compound would involve comparing the energies of the transition states for a nucleophile attacking the alpha versus the beta carbon of the double bond.
Table 3: Hypothetical Reaction Barriers for Nucleophilic Addition to this compound Illustrative data comparing two possible pathways.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| Attack at Cα | +25.3 | Minor or non-existent pathway |
| Attack at Cβ (Michael Addition) | +15.8 | Favored pathway, major product |
Conformational Analysis and Steric Hindrance Evaluations
The three-dimensional shape of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, primarily the two S-C bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms and the energy differences between various conformers.
Computational methods can systematically rotate the bonds and calculate the energy of each resulting conformer. researchgate.net For this compound, the most significant conformational question is the relative orientation of the phenyl and cyclopentenyl rings. The molecule will likely adopt a conformation that minimizes steric clash between the rings while optimizing electronic stabilization. A computational analysis would likely reveal a preferred "gauche" or "anti" arrangement around the C-S bond. nih.gov
Evaluating steric hindrance is also crucial. The bulky phenylsulfonyl group can block one face of the cyclopentene ring, directing the approach of incoming reagents to the less hindered face. This steric influence can be quantified by creating steric maps or by analyzing the transition state geometries of potential reactions. For example, the accessibility of the C=C double bond can be evaluated by calculating the solid angle of exposure for each face of the cyclopentene ring. This information is vital for designing stereoselective syntheses using this compound as a starting material.
Table 4: Illustrative Relative Energies of this compound Conformers Energies are relative to the most stable conformer.
| Conformer (Dihedral Angle C-C-S-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Gauche (~60°) | 0.00 | 75.5 |
| Anti (~180°) | 1.10 | 24.1 |
| Eclipsed (~0°) | 4.50 | 0.4 |
Future Research Directions and Advanced Synthetic Opportunities for 1 Cyclopenten 1 Ylsulfonyl Benzene
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of vinyl sulfones has traditionally relied on methods that can involve harsh reagents and generate significant waste. researchgate.netthieme-connect.comresearchgate.net The development of greener and more sustainable routes to (1-Cyclopenten-1-ylsulfonyl)benzene is a critical area for future research. Current general strategies for vinyl sulfone synthesis include the oxidation of vinyl sulfides, the reaction of sulfonyl chlorides with alkenes, and the alkylation of sulfinate salts. thieme-connect.com
Modern approaches are moving towards more environmentally benign methods. researchgate.net For instance, the use of SO2 surrogates is gaining traction as a way to avoid handling gaseous sulfur dioxide. baranlab.org Photocatalytic and electrochemical methods also present promising avenues for the synthesis of vinyl sulfones, often proceeding under mild conditions with high functional group tolerance. rsc.org
Future research in the sustainable synthesis of this compound could focus on:
Direct C-H Sulfonylation: Investigating the direct sulfonylation of cyclopentene (B43876) with a benzenesulfonyl source would be a highly atom-economical approach.
Catalyst-Free Methods: Exploring catalyst- and additive-free reactions, such as the iodosulfonylation of cyclopropenes in water, could offer environmentally friendly alternatives.
Flow Chemistry: The application of continuous flow technologies could enable safer and more scalable production with improved control over reaction parameters.
A comparative look at established and potential sustainable methods is presented below:
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Traditional Oxidation | Vinyl sulfide (B99878), m-CPBA | High yield | Use of stoichiometric oxidant |
| Heck-type Reaction | Cyclopentenyl halide, Sodium benzenesulfinate (B1229208), Palladium catalyst | Good functional group tolerance | Use of expensive and toxic heavy metal catalyst |
| Sustainable (Proposed) | Cyclopentene, Benzenesulfonyl chloride, Photocatalyst, Visible light | Mild conditions, Green energy source | Catalyst may be required |
| Sustainable (Proposed) | Cyclopentene, Sodium benzenesulfinate, Electrochemical cell | Avoids chemical oxidants, High selectivity | May require specialized equipment |
Exploration of Undiscovered Reactivity Modes and Transformations
The reactivity of vinyl sulfones is well-documented, particularly their role as Michael acceptors and dienophiles in [4+2] cycloadditions. rsc.orgscripps.edu However, the specific reactivity of the strained cyclopentenyl system in this compound remains largely unexplored. The ring strain and unique geometry of this compound could lead to novel reaction pathways and selectivities compared to acyclic or larger ring vinyl sulfones.
Key areas for future investigation include:
[3+2] Cycloadditions: While [4+2] cycloadditions are common, the participation of this compound in [3+2] cycloadditions with various dipoles could lead to the synthesis of novel spirocyclic and fused ring systems. The reaction of (phenylsulfonyl)allene with nucleophiles to form cyclopentenyl sulfones via a [3+2] cyclization-elimination showcases a related transformation. acs.org
Domino Reactions: The development of domino or cascade reactions initiated by a Michael addition to this compound could provide rapid access to complex polycyclic structures.
Radical Reactions: The vinyl sulfone moiety can participate in radical addition reactions. Investigating the radical cyclization of systems containing the this compound unit could yield interesting and complex molecular scaffolds. For instance, spirocyclic vinyl sulfones have been synthesized via a cascade of radical cyclization followed by aryl migration.
Polarity-Reversed Reactivity: The conversion of cyclic vinyl sulfones to vinyl phosphonates demonstrates a "polarity reversed" reactivity, which could be a valuable synthetic strategy. acs.org
The following table outlines potential cycloaddition reactions involving this compound:
| Reaction Type | Dipole/Diene | Potential Product |
| Diels-Alder [4+2] | Butadiene | Fused bicyclic sulfone |
| [3+2] Cycloaddition | Azomethine ylide | Spirocyclic pyrrolidine |
| [3+2] Cycloaddition | Nitrile oxide | Spirocyclic isoxazoline |
Integration into the Total Synthesis of Natural Products and Bioactive Molecules
The cyclopentane (B165970) and cyclopentene motifs are prevalent in a vast array of natural products and biologically active compounds. acs.orgrsc.orgnih.gov The unique substitution pattern and reactivity of this compound make it an attractive, though currently underutilized, building block for the synthesis of such molecules. The sulfonyl group can act as a versatile handle for further functionalization and can be removed under various conditions.
Future synthetic campaigns could leverage this compound for the construction of key intermediates in the synthesis of:
Prostaglandins: These lipid compounds contain a cyclopentane ring and are involved in numerous physiological processes.
Iridoids: A class of monoterpenoids characterized by a cyclopentane ring fused to a pyran ring.
Carbocyclic Nucleosides: These compounds, where the sugar moiety is replaced by a carbocycle, often exhibit antiviral and anticancer properties. acs.org
The general strategy would involve using this compound as a scaffold to install the necessary functional groups and stereocenters, followed by transformations of the sulfonyl group as needed. The synthesis of fully functionalized cyclopentanes is a significant challenge, and this building block could offer a novel entry point. oregonstate.edu
Application as a Chiral Building Block in Advanced Asymmetric Synthesis
The development of methods for the asymmetric synthesis of chiral cyclopentenones and their derivatives is a vibrant area of research due to their importance as precursors for enantiomerically pure target molecules. researchgate.netacs.orgrsc.org While there are no specific reports on the asymmetric synthesis or use of chiral this compound, the chemistry of related chiral cyclopentenyl sulfones provides a clear roadmap for future exploration.
Promising avenues for research include:
Enantioconvergent Synthesis: The development of enantioconvergent methods, where a racemic starting material is converted into a single enantiomer of the product, would be highly valuable for accessing chiral derivatives of this compound.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of reactions involving the cyclopentenyl sulfone is a key area. This could involve asymmetric Michael additions, cycloadditions, or hydrogenations. researchgate.net For example, the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases to produce chiral cyclohexenones with high enantioselectivity demonstrates the power of biocatalysis in this area. acs.org
Chiral Auxiliaries: The attachment of a chiral auxiliary to a precursor of this compound could be used to direct subsequent stereoselective transformations.
The following table summarizes potential asymmetric transformations:
| Reaction Type | Catalyst/Method | Product |
| Asymmetric Michael Addition | Chiral organocatalyst | Chiral functionalized cyclopentyl sulfone |
| Asymmetric Hydrogenation | Chiral transition metal complex (e.g., Rh, Ni) | Chiral cyclopentyl sulfone |
| Enzymatic Resolution | Lipase | Enantiomerically enriched this compound derivative |
Q & A
Q. What are the standard synthetic routes for preparing (1-cyclopenten-1-ylsulfonyl)benzene, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via sulfonylation of cyclopentene derivatives. A common approach involves reacting cyclopentenylmagnesium bromide with benzenesulfonyl chloride under anhydrous conditions. Key intermediates (e.g., cyclopentenyl thioethers) are purified via column chromatography and characterized using:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the sulfonyl group.
- Mass spectrometry (ESI-MS) to verify molecular ion peaks.
- Elemental analysis for purity validation .
Table 1: Common Reagents and Conditions for Sulfonylation
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzenesulfonyl chloride | THF | 0°C → RT | 65–75 |
| Cyclopentenyl Grignard | Diethyl ether | Reflux | 70–80 |
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction with dichloromethane/water to remove polar byproducts.
- Recrystallization using ethanol/water mixtures (1:3 v/v) to isolate high-purity crystals.
- Preparative HPLC (C18 column, acetonitrile/water gradient) for resolving stereoisomers, if applicable.
Ensure residual solvents are quantified via GC-MS, adhering to ICH guidelines for impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the sulfonyl group in this compound under nucleophilic conditions?
Methodological Answer: Discrepancies in reactivity (e.g., sulfonyl vs. cyclopentenyl group participation) may arise from solvent polarity or counterion effects. To address this:
- Conduct kinetic studies using varying nucleophiles (e.g., amines vs. alkoxides) in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
- Apply DFT calculations (B3LYP/6-311+G**) to compare transition-state energies for competing pathways.
- Validate hypotheses with in-situ IR spectroscopy to track intermediate formation .
Q. What experimental strategies elucidate the electronic effects of the cyclopentenyl group on the benzene ring’s aromaticity?
Methodological Answer:
- Perform UV-Vis spectroscopy to measure bathochromic shifts in π→π* transitions, indicating electron-withdrawing/donating effects.
- Compare Hammett substituent constants (σ) derived from reaction rates of sulfonamide derivatives.
- Use X-ray crystallography to analyze bond-length alternation in the benzene ring, correlating with resonance stabilization .
Table 2: Electronic Parameters of Substituents
| Substituent | σ (Hammett) | λ_max (nm) |
|---|---|---|
| -SO₂-C₅H₇ (cyclopentenyl) | +0.81 | 265 |
| -SO₂Ph | +0.93 | 270 |
Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?
Methodological Answer:
- Acidic conditions (HCl, 1M): Hydrolysis of the sulfonyl group generates benzenesulfonic acid and cyclopentenol. Monitor via TLC (silica gel, ethyl acetate eluent).
- Basic conditions (NaOH, 1M): Elimination reactions dominate, yielding cyclopentadiene and benzenesulfinate. Characterize products using GC-MS and ion chromatography .
Q. What role does this compound play in catalytic systems, and how can its efficacy be optimized?
Methodological Answer: The compound acts as a Lewis acid catalyst in Diels-Alder reactions. To enhance activity:
- Modify the cyclopentenyl group with electron-withdrawing substituents (e.g., -NO₂) to increase electrophilicity.
- Use kinetic isotope effect (KIE) studies to probe rate-determining steps.
- Optimize reaction conditions via Design of Experiments (DoE) to balance temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
